molecular formula C11H10N2O2 B2358347 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 72899-91-3

4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2358347
CAS No.: 72899-91-3
M. Wt: 202.213
InChI Key: DYLOJVSWTZSAAA-UHFFFAOYSA-N
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Description

4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-methyl-1H-pyrazol-1-yl group

Scientific Research Applications

4-(3-methyl-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets within bacterial cells .

Mode of Action

Related compounds have been found to inhibit the growth of certain strains of bacteria , suggesting that this compound may interact with its targets to disrupt essential biological processes.

Biochemical Pathways

Based on the observed antimicrobial activity of related compounds , it can be inferred that this compound may interfere with pathways essential for bacterial growth and survival.

Result of Action

Related compounds have been found to inhibit the growth of certain strains of bacteria , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with pyrazole derivatives. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(3-methylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLOJVSWTZSAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

264 g of 1-acetyl-2,2-dimethoxyethane are added dropwise at room temperature to use a suspension of 465 g of 4-carboxyphenylhydrazine hydrochloride (81%) in 3400 ml of ethanol which contains 253 g of pyridine. The reaction mixture is then kept at reflux temperature for 1 hour. A solution of 73 g of hydrochloric acid in 240 ml of ethanol is then added dropwise. The mixture is stirred for a further 18 hours at 80° C., then a solution of 240 g of sodium hydroxide in 1500 ml of water is added, and the ethanol is distilled off. The precipitated sodium salt of 3-methyl-1-(4-carboxyphenyl)pyrazole is dissolved hot in 1000 ml of water and precipitated with dilute hydrochloric acid. The precipitate is filtered with suction, washed with water and dried. Recrystallisation from methanol affords 361 g (89% of theory) of 3-methyl-1-(4-carboxyphenyl)pyrazole with a melting point of 249°-250° C. A suspension of 101 g of this acid in 500 ml of hexane and 1 ml of dimethyl formamide is heated to 60° C. Then 71 g of thionyl chloride are run into the suspension in the course of 30 minutes. The reaction mixture is stirred for 18 hours at reflux temperature, then 100 ml of toluene are added, and the mixture is again heated to the boil. The clear solution obtained is filtered and, after cooling to 10° C., the precipitated 3-methyl-1-(4-chloroformylphenyl)pyrazole is filtered with suction and dried. Yield: 90 g (82% of theory) in the form of pale crystals which melt at 110°-111° C.
Quantity
264 g
Type
reactant
Reaction Step One
Quantity
465 g
Type
reactant
Reaction Step Two
Quantity
3400 mL
Type
solvent
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Three
Quantity
240 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four
Quantity
253 g
Type
solvent
Reaction Step Five

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